BenchChemオンラインストアへようこそ!

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol

Medicinal chemistry Drug metabolism Regioselective synthesis

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol (IUPAC: 4-[(1-hydroxycyclohexyl)methylamino]phenol) is a synthetic aminophenol with molecular formula C13H19NO2 and molecular weight 221.29 g/mol. The compound features a para-aminophenol core linked via a secondary amine to a methylene-bridged 1-hydroxycyclohexyl group, generating a stereogenic tertiary alcohol center on the cyclohexane ring.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13340575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((1-Hydroxycyclohexyl)methyl)amino)phenol
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CNC2=CC=C(C=C2)O)O
InChIInChI=1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-10-13(16)8-2-1-3-9-13/h4-7,14-16H,1-3,8-10H2
InChIKeyXSTVIPKYOWFZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol – Structural Identity and Procurement Baseline for the C13H19NO2 Aminophenol Scaffold


4-(((1-Hydroxycyclohexyl)methyl)amino)phenol (IUPAC: 4-[(1-hydroxycyclohexyl)methylamino]phenol) is a synthetic aminophenol with molecular formula C13H19NO2 and molecular weight 221.29 g/mol . The compound features a para-aminophenol core linked via a secondary amine to a methylene-bridged 1-hydroxycyclohexyl group, generating a stereogenic tertiary alcohol center on the cyclohexane ring . This scaffold shares the 1-hydroxycyclohexyl pharmacophore found in clinically validated monoamine-modulating agents such as venlafaxine and desvenlafaxine, yet differs in linker length (CH₂ vs CH₂CH-) and amine substitution pattern (secondary vs tertiary), positioning it as a structurally distinct tool compound for probing aminophenol–cyclohexanol structure–activity relationships [1]. The compound is supplied as a non-GMP research-grade solid with thermal stability exceeding 75 °C and is typically available at ≥95% purity from screening compound vendors .

Why C13H19NO2 Isomers Cannot Substitute 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol in Research Procurement


Compounds sharing the C13H19NO2 empirical formula—including the 4-hydroxycyclohexyl regioisomer (4-{[(4-hydroxycyclohexyl)amino]methyl}phenol), the ortho-phenol isomer (2-(((1-hydroxycyclohexyl)methyl)amino)phenol, CAS 2098131-60-1), and the meta-phenol isomer (3-[(1-hydroxycyclohexyl)methylamino]phenol, CAS 2098132-26-2)—exhibit divergent hydrogen-bonding geometries, metabolic liabilities, and target-engagement profiles that preclude interchangeable use . The 1-hydroxycyclohexyl configuration confers a tertiary alcohol with distinct steric and electronic properties compared to the secondary alcohol of the 4-hydroxycyclohexyl series, directly affecting cytochrome P450 oxidative susceptibility and Phase II glucuronidation rates [1]. Furthermore, para- vs. ortho- vs. meta-aminophenol substitution determines the pKₐ of the phenolic –OH and the electron density at the aromatic amine, parameters that govern both reactivity in downstream synthetic derivatization and interaction with biological oxidoreductases [2]. These differences cannot be corrected by simple molar equivalence; mis-specification of the isomer results in non-reproducible SAR data and wasted screening resources.

Quantitative Differentiation Evidence: 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol vs. Closest Analogs


Regiochemical Identity: 1-Hydroxycyclohexyl vs. 4-Hydroxycyclohexyl Configuration Determines Metabolic and Synthetic Divergence

The target compound bears a tertiary alcohol at the 1-position of the cyclohexyl ring (C–OH attached to the quaternary carbon linking the cyclohexane to the methylene bridge), whereas the prevalent comparator 4-{[(4-hydroxycyclohexyl)amino]methyl}phenol carries a secondary alcohol at the 4-position . This regiochemical difference produces a measured thermal stability threshold: the 1-hydroxy isomer exhibits a melting point >75 °C , while the 4-hydroxy isomer lacks a defined melting point in the same datasheet context (reported as unspecified at standard purity levels) . The 1-hydroxy tertiary alcohol is resistant to oxidation to the corresponding ketone under mild conditions, whereas the 4-hydroxy (secondary) alcohol is susceptible to alcohol dehydrogenase and CYP450-mediated oxidation, a property that directly impacts metabolic half-life in hepatic microsome assays [1]. In synthetic workflows, the 1-hydroxy quaternary center eliminates the cis/trans diastereomer complexity inherent to the 4-hydroxycyclohexyl series, simplifying chiral resolution requirements [1].

Medicinal chemistry Drug metabolism Regioselective synthesis

Molecular Weight and Lipophilicity Advantage Over Desvenlafaxine: Improved Compliance with CNS Drug-Likeness Parameters

The target compound (MW 221.29 g/mol) is approximately 16% lighter than desvenlafaxine (MW 263.38 g/mol, CAS 93413-62-8) and 11% lighter than N,O-didesmethylvenlafaxine (MW 249.35 g/mol, CAS 135308-74-6) . The lower molecular weight of the target compound (221.29 vs. 263.38) places it farther below the CNS drug-likeness threshold of ≤400 g/mol recommended by the Lipinski and CNS MPO scoring filters [1]. Computed logP for structurally related C13H19NO2 aminophenol–cyclohexanol scaffolds falls in the range of 1.7–2.1 [2], compared to desvenlafaxine logP of 2.73 , suggesting a modest reduction in lipophilicity that may translate to lower plasma protein binding and reduced non-specific tissue partitioning. The target compound has 3 hydrogen bond donors (phenolic –OH, cyclohexyl –OH, secondary amine –NH–) and 3 hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of approximately 52.5 Ų (calculated from analogous N,O-didesmethylvenlafaxine with identical HBD/HBA counts [2]), which is within the <90 Ų range predictive of favorable BBB penetration [1].

CNS drug design Physicochemical profiling Blood-brain barrier penetration

Para-Aminophenol Substitution Pattern Confers Distinct Redox Reactivity Compared to Ortho and Meta Isomers

The target compound's para-substituted (1,4-) aminophenol configuration establishes a redox-active pharmacophore that differs mechanistically from the ortho-aminophenol isomer (2-(((1-hydroxycyclohexyl)methyl)amino)phenol, CAS 2098131-60-1) and the meta-aminophenol isomer (3-[(1-hydroxycyclohexyl)methylamino]phenol, CAS 2098132-26-2) . Published studies on unsubstituted aminophenol isomers demonstrate that p-aminophenol generates the p-aminophenoxy free radical upon one-electron oxidation by horseradish peroxidase and prostaglandin synthase, while o-aminophenols function as suicide substrates of tyrosinase via a distinct copper-mediated mechanism [1][2]. The para configuration permits extended conjugation between the phenolic oxygen radical and the amino nitrogen, stabilizing the radical intermediate—a property absent in the meta isomer where the amino and hydroxyl groups are not in resonance [1]. This redox divergence means that o-aminophenol isomers (CAS 2098131-60-1) will preferentially inhibit copper-dependent oxidases, while the para isomer (target compound) will preferentially engage heme-peroxidase systems [2].

Redox biochemistry Enzyme inhibition Oxidative stress

Synthetic Accessibility and Linker Simplicity: Single-Step Nucleophilic Aromatic Substitution vs. Multi-Step Venlafaxine Desmethylation Pathway

The target compound is accessible via a single-step nucleophilic aromatic substitution between 4-fluoronitrobenzene (or 4-halophenol) and 1-(aminomethyl)cyclohexanol, followed by nitro reduction, yielding the product in 50–70% overall yield under standard conditions [1]. In contrast, the closest bioisosteric comparator N,O-didesmethylvenlafaxine (CAS 135308-74-6, the pharmacologically active venlafaxine metabolite) requires a multi-step synthesis starting from 4-methoxyphenylacetonitrile involving: (i) cyclohexanone addition to form the 1-hydroxycyclohexyl nitrile, (ii) nitrile reduction to primary amine, (iii) reductive methylation, and (iv) methoxy deprotection—a sequence with typical overall yields of 15–25% [2]. The single-step synthetic accessibility of the target compound translates to lower procurement cost per gram for medicinal chemistry scale-up and faster structure–activity relationship (SAR) iteration cycles, as analogs can be generated by varying the nucleophilic amine component without re-optimizing a multi-step route . The target compound is commercially available at 98% purity from multiple screening compound suppliers, confirming batch-to-batch synthetic reproducibility .

Synthetic chemistry Process chemistry Medchem campaign logistics

Selective Monoamine Transporter Profiling Gap: Absence of DAT Binding Distinguishes Scaffold from Broad-Spectrum Reuptake Inhibitors

While direct radioligand displacement data for the target compound at human SERT, NET, and DAT are not yet published, the structurally most proximal comparator with available data—desvenlafaxine (O-desmethylvenlafaxine, CAS 93413-62-8)—demonstrates a well-characterized selectivity profile: hSERT IC₅₀ = 47.3 nM, hNET IC₅₀ = 531.3 nM, and only 62% inhibition of hDAT at 100 μM . Desvenlafaxine thus exhibits an ~11-fold SERT-over-NET selectivity and effectively negligible DAT engagement. The target compound differs from desvenlafaxine in two pharmacophoric features: (i) replacement of the N,N-dimethylethanamine group with an N-methylmethanamine linker, reducing steric bulk at the amine; and (ii) elimination of the chiral benzylic carbon, removing the stereochemical complexity that differentiates the (R)- and (S)-enantiomers of desvenlafaxine . According to venlafaxine SAR literature, N-demethylation (conversion of tertiary to secondary amine) reduces NET affinity more than SERT affinity, while removal of the benzylic methylene linker alters the distance between the 1-hydroxycyclohexyl and 4-hydroxyphenyl pharmacophores [1]. At the class level, aminophenol–cyclohexanol scaffolds structurally related to tramadol metabolites show mu-opioid receptor affinity (Ki = 11–13 nM at MOR) that is absent from the venlafaxine series [2], indicating that subtle linker modifications can redirect target engagement from monoamine transporters to opioid receptors.

Monoamine transporters SERT/NET/DAT selectivity Antidepressant drug discovery

Recommended Procurement and Research Application Scenarios for 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol


Fragment-Based and Structure–Activity Relationship (SAR) Screening for Novel Monoamine Transporter Ligands

Procurement of the target compound is indicated for HTS and focused SAR libraries targeting the serotonin (SERT) and norepinephrine (NET) transporters, where the scaffold's reduced molecular weight (221.29 vs. 263.38 g/mol for desvenlafaxine) and absence of a benzylic chiral center facilitate analog synthesis and data interpretation . The compound's predicted logP of ~1.7–2.1 suggests improved aqueous solubility relative to desvenlafaxine (logP 2.73), potentially reducing DMSO-induced assay artifacts in cell-based uptake assays . Researchers should explicitly verify batch identity via ¹H NMR (diagnostic signals: phenolic –OH at ~8.5–9.5 ppm, cyclohexyl –OH at ~3.5–4.5 ppm, secondary amine –NH– at ~2.5–4.0 ppm, and aromatic AA′BB′ pattern for para-substitution) to exclude contamination by the ortho or meta isomers that exhibit divergent redox and enzyme-inhibition profiles [1].

Metabolic Stability Profiling of 1-Hydroxycyclohexyl-Containing Scaffolds in Liver Microsome Assays

The target compound's tertiary 1-hydroxycyclohexyl alcohol is intrinsically resistant to alcohol dehydrogenase-mediated oxidation, a property confirmed by the venlafaxine metabolic pathway literature showing that the 1-hydroxy group is not a substrate for Phase I alcohol oxidation . This makes the compound a suitable negative control or comparator in hepatic microsome stability assays where the variable of interest is secondary-alcohol oxidation (e.g., when benchmarking against the 4-hydroxycyclohexyl regioisomer). Incubation with human liver microsomes (HLM) supplemented with NADPH and UDPGA should be used to quantify the relative contributions of CYP-mediated aromatic hydroxylation vs. Phase II glucuronidation of the phenolic –OH, generating data directly comparable to published desvenlafaxine metabolic clearance values .

Peroxidase and Oxidoreductase Enzyme Inhibition Studies Requiring Para-Aminophenol Redox Activity

For investigators studying heme-peroxidase enzymes (horseradish peroxidase, myeloperoxidase, prostaglandin H synthase) or seeking to interrogate the prooxidant properties of para-aminophenol derivatives, the target compound provides the specific 1,4-aminophenol configuration required for p-aminophenoxy radical formation . Published ESR and biochemical data confirm that only the para isomer generates a resonance-stabilized radical upon one-electron oxidation by peroxidase/H₂O₂ systems, whereas ortho isomers follow a distinct copper-dependent tyrosinase suicide-inhibition mechanism [1]. Procurement of the correct para isomer is essential because mis-specification to the ortho isomer (CAS 2098131-60-1) will produce false-negative results in peroxidase assays and false-positive results in tyrosinase screens.

Synthetic Methodology Development Leveraging the Aminophenol–Cyclohexanol Bifunctional Scaffold

The compound's dual nucleophilic sites—the aromatic amine and the phenolic –OH—enable regioselective derivatization for library synthesis. The para relationship ensures that electrophilic aromatic substitution will occur ortho to the phenolic –OH (positions 3 and 5), while the amino group can be selectively acylated or sulfonylated under mildly basic conditions . The thermal stability (>75 °C melting point) supports both room-temperature parallel synthesis and microwave-assisted reaction conditions up to 100 °C without decomposition . This bifunctional reactivity profile is particularly valuable for generating focused libraries of N-acyl, N-sulfonyl, and O-alkyl derivatives for phenotypic screening against CNS targets, where the 1-hydroxycyclohexyl group provides a metabolically stable hydrophobic anchor distinct from the piperazine or morpholine motifs overrepresented in commercial CNS-focused libraries [1].

Quote Request

Request a Quote for 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.